3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring with an amino group and an ethoxymethyl substituent, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing the amino or ethoxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-imino-1H-isoindole: Shares the amino group but differs in the ring structure.
3-Amino-1-benzothiophene-2-carbonitrile: Contains a benzothiophene ring instead of a pyridine ring.
Uniqueness
3-Amino-1-(ethoxymethyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-amino-1-(ethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-6-10-4-3-8(11)7(9)5-10/h3-5H,2,6,9H2,1H3 |
InChI Key |
OLXHWSSYADOPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
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